Cloprostenol

描述

Cloprostenol (B1669231) as a Synthetic Prostaglandin (B15479496) F2α Analogue

This compound is chemically synthesized to mimic the actions of the natural hormone PGF2α. wikipedia.orgmsd-animal-health.co.innoahcompendium.co.uk Its structure is closely related to PGF2α, allowing it to bind to and activate prostaglandin F receptors in the body, particularly on the cells of the corpus luteum. ontosight.aiontosight.ai This binding triggers a series of intracellular signals that lead to luteolysis. ontosight.ai The synthetic nature of this compound offers advantages over the use of natural PGF2α, including increased potency and a longer biological half-life, making it a more efficient and reliable tool for reproductive interventions. bio-conferences.orgresearchgate.net

Stereoisomerism and Biological Activity of this compound

A critical aspect of this compound's chemistry and function is its stereoisomerism. The molecule exists as a racemic mixture, which is a one-to-one combination of two enantiomers—mirror-image isomers that are not superimposable. google.comeuropa.eu These enantiomers are designated as dextrorotatory (d) and levorotatory (l), or alternatively as R and S isomers, respectively. europa.eugoogle.com

The standard synthesis of this compound results in a racemic mixture, often referred to as dl-cloprostenol. europa.eu This mixture contains both the dextrorotatory and levorotatory enantiomers in approximately equal proportions. google.com Historically, this racemic form has been widely used in veterinary applications. nih.gov

Research has unequivocally demonstrated that the luteolytic activity of this compound resides almost exclusively in its dextrorotatory enantiomer, d-cloprostenol (B24006) (also known as R-cloprostenol). europa.eugoogle.com This isomer is the biologically active component of the racemic mixture. Studies have shown that d-cloprostenol has a significantly higher binding affinity for prostaglandin receptors, making it approximately 3.5 times more potent than the racemic mixture. defra.gov.uk This enhanced activity means that lower doses of the pure d-enantiomer can be used to achieve the same luteolytic effect as the racemic form. acspublisher.com

Dextrorotatory Enantiomer (d-Cloprostenol/R-Cloprostenol) and its Enhanced Luteolytic Activity

Historical Context and Development as a Luteolytic Agent

The discovery and development of prostaglandins (B1171923) and their analogues marked a significant milestone in reproductive physiology. Following the identification of the chemical structures of natural prostaglandins in the mid-20th century, extensive research was undertaken to synthesize analogues with more potent and specific biological activities. beefrepro.org this compound emerged from this era of research as a powerful luteolytic agent. beefrepro.org Early studies in the 1970s established the effective luteolytic doses for this compound in cattle. nih.gov The development of methods to separate the enantiomers and isolate the highly active d-cloprostenol represented a further refinement, allowing for more targeted and efficient application. europa.eu

Overview of Research Trajectories and Academic Significance

The academic significance of this compound is substantial, with ongoing research exploring its mechanisms of action and applications. dataintelo.com Research has consistently focused on its role in synchronizing estrus cycles, a cornerstone of modern livestock breeding programs. ontosight.aiontosight.ai Further investigations have delved into its use for terminating pregnancies and treating uterine pathologies. ontosight.aiontosight.aimsd-animal-health.co.in The differential activities of its stereoisomers continue to be a subject of study, with a focus on optimizing therapeutic protocols by using the more potent d-enantiomer. nih.govacspublisher.com The compound has also been instrumental in fundamental research, helping to elucidate the physiological processes of the corpus luteum and the hormonal control of the reproductive cycle in various animal species. bioscientifica.com

Structure

2D Structure

3D Structure

属性

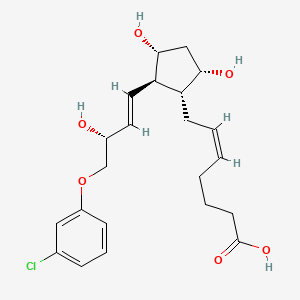

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGGHXVGBSZVMZ-QIZQQNKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55028-72-3 (mono-hydrochloride salt) | |

| Record name | Cloprostenol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048372, DTXSID50860575 | |

| Record name | Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-epi Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54276-21-0, 40665-92-7, 54276-22-1 | |

| Record name | D-cloprostenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54276-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloprostenol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-epi Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloprostenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPROSTENOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52EJR3Y9IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPROSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4208238832 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action

Prostaglandin (B15479496) F2α Receptor (FP Receptor) Agonism

Cloprostenol (B1669231) functions as a potent agonist for the Prostaglandin F2α receptor, more commonly known as the FP receptor. scbt.commedchemexpress.com This interaction initiates a cascade of intracellular events that ultimately lead to the physiological responses associated with the compound. The binding of this compound to the FP receptor is a critical first step in its mechanism of action.

Specificity of this compound Binding to FP Receptors

This compound demonstrates a high degree of specificity and affinity for the FP receptor. scbt.comwikipedia.org Studies have shown that this compound can potently displace the binding of radiolabeled PGF2α from its receptor in various tissues, including the corpus luteum and myometrium. nih.govresearchgate.net This indicates that this compound effectively competes with the natural ligand for the same binding sites on the FP receptor. The unique stereochemical configuration and molecular design of this compound facilitate these selective and strong interactions, which include hydrogen bonding and electrostatic interactions that stabilize the receptor in an active conformation. scbt.com This high affinity and specificity ensure that this compound's effects are primarily mediated through the FP receptor pathway. In binding studies, this compound has shown a high affinity for the FP receptor, with Ki values in the nanomolar range, while exhibiting significantly lower affinity for other prostaglandin receptor subtypes. nih.gov

Differential Binding Affinities of this compound Enantiomers to FP Receptors

This compound exists as a racemic mixture of two enantiomers: the dextrorotatory (+) form (d-cloprostenol) and the levorotatory (-) form (l-cloprostenol). Research has demonstrated a significant difference in the binding affinities of these enantiomers to the FP receptor. researchgate.net

The d-cloprostenol (B24006) enantiomer is largely responsible for the biological activity of the racemic mixture, exhibiting a much higher affinity for the FP receptor compared to the l-enantiomer (B50610). researchgate.netbiogenesisbago.com In fact, d-cloprostenol and the natural PGF2α have been found to be equipotent in their ability to inhibit the binding of radiolabeled PGF2α to bovine corpus luteum cell membranes. medchemexpress.comnih.gov In contrast, the l-enantiomer shows very little affinity for the FP receptor. biogenesisbago.com Consequently, d-cloprostenol is considered to be several times more potent than the racemic mixture. biogenesisbago.comiosrjournals.org

Table 1: Relative Potency of this compound Enantiomers in Binding to FP Receptors

| Compound | Relative Potency (vs. dl-cloprostenol) in Corpus Luteum | Relative Potency (vs. dl-cloprostenol) in Myometrium |

|---|---|---|

| d-Cloprostenol | ~150 times more potent nih.gov | ~10 times more potent nih.gov |

| PGF2α | ~150 times more potent nih.gov | ~10 times more potent nih.gov |

| PGE1 | ~280 times less potent nih.gov | ~95 times less potent nih.gov |

Intracellular Signaling Pathways Mediating Luteolysis

The binding of this compound to the FP receptor triggers a series of intracellular signaling events that culminate in luteolysis. These pathways involve the modulation of second messengers such as cyclic AMP and the activation of key enzymes like Protein Kinase C.

Role of Cyclic AMP (cAMP) in Luteolytic Responses

The role of cyclic AMP (cAMP) in this compound-induced luteolysis is complex and appears to be context-dependent. In the primate corpus luteum, the luteolytic action of this compound involves the inhibition of gonadotropin-stimulated cAMP generation and action. ucl.ac.ukucl.ac.uk Specifically, during the mid-luteal phase in marmoset monkeys, this compound inhibits the progesterone (B1679170) and cAMP responses to human chorionic gonadotrophin (hCG). ucl.ac.ukucl.ac.uk This suggests that this compound interferes with the signaling cascade that maintains the corpus luteum, at points both before and after the generation of cAMP. nih.gov Furthermore, studies in cultured human granulosa cells have shown that this compound can inhibit hCG-stimulated cAMP accumulation. nih.gov One proposed mechanism for this is the stimulation of cAMP phosphodiesterase, the enzyme responsible for cAMP degradation. ucl.ac.ukucl.ac.uk

Involvement of Protein Kinase C (PKC) in Luteolytic Responses

Protein Kinase C (PKC) is a key mediator of the luteolytic effects of this compound. ucl.ac.ukoup.com The binding of PGF2α and its analogs, like this compound, to the FP receptor is known to activate the phospholipase C-intracellular calcium-PKC pathway. oup.comresearchgate.net In cultured human granulosa cells, the antigonadotrophic actions of this compound can be mimicked by a PKC activator and prevented by a PKC inhibitor. ucl.ac.ukucl.ac.uk This strongly indicates that PKC activation is a critical step in the signaling cascade initiated by this compound. ucl.ac.uk In ovine large luteal cells, this compound has been shown to rapidly induce the promoter of cyclooxygenase-2 (Cox-2), an enzyme involved in prostaglandin synthesis, and this induction is blocked by a PKC inhibitor. oup.com This suggests that PKC directly regulates the transcription of genes involved in the luteolytic process. oup.com

Investigation of Inositol (B14025) Phosphate (B84403) Turnover

The investigation into inositol phosphate turnover following this compound administration has yielded stage-dependent results in the luteal phase. In the early luteal phase in marmoset monkeys, this compound was found to stimulate the generation of [3H]-inositol phosphates. ucl.ac.ukucl.ac.uk However, during the mid-luteal phase, when this compound is luteolytic, it had no effect on inositol phosphate production. ucl.ac.ukucl.ac.uk This suggests that while this compound can stimulate phosphoinositide (PI) turnover, this particular signaling pathway may not be the primary mechanism driving luteolysis in the later stages of the luteal phase. nih.gov The luteolytic effects observed in the mid-luteal phase, such as the inhibition of progesterone production, appear to occur without a concurrent increase in PI turnover. nih.gov

Table 2: Summary of this compound's Effects on Intracellular Signaling in Marmoset Luteal Tissue

| Luteal Phase | Effect on hCG-Stimulated Progesterone & cAMP | Effect on Inositol Phosphate Turnover |

|---|---|---|

| Early Luteal Phase | No effect ucl.ac.uk | Stimulation ucl.ac.uknih.gov |

| Mid-Luteal Phase | Inhibition ucl.ac.uk | No effect ucl.ac.uknih.gov |

Downstream Molecular Events in Luteal Cells

This compound, a synthetic analogue of prostaglandin F2α (PGF2α), initiates a cascade of molecular events within luteal cells that culminates in luteolysis, the functional and structural regression of the corpus luteum (CL). wikipedia.org This process is critical for the regulation of the estrous cycle and is harnessed for therapeutic interventions. The downstream effects involve profound changes in hormone production, gene expression, and intracellular signaling pathways.

A primary and defining action of this compound is the potent inhibition of progesterone synthesis and secretion by luteal cells. wikipedia.org Progesterone is the principal hormone produced by the corpus luteum and is essential for establishing and maintaining pregnancy. researchgate.net this compound administration leads to a rapid decline in circulating progesterone levels.

In vitro studies using cultured luteal cells from various species have consistently demonstrated this inhibitory effect. For instance, in studies on feline luteal cells, this compound significantly reduced progesterone concentration in the culture medium. nih.govresearchgate.net This effect was most pronounced in cells from corpora lutea in the development or maintenance stage, while cells from already regressing CL were less affected. nih.govresearchgate.net This suggests the impact of this compound on progesterone production is dependent on the developmental stage of the corpus luteum. nih.govresearchgate.net In porcine luteal tissue, this compound treatment resulted in an 87% decrease in progesterone production in CL that had acquired luteolytic capacity. capes.gov.br Similarly, superfusion of human luteal tissue with this compound caused an initial, though not sustained, depression of both progesterone and oestradiol-17beta secretion. nih.gov The mechanism involves the functional regression of the CL, effectively shutting down its steroidogenic activity. nih.gov

This compound not only acts as an external PGF2α agonist but also stimulates the endogenous production of PGF2α within the corpus luteum itself. This creates a positive feedback loop that amplifies and sustains the luteolytic signal. researchgate.netoup.com A key enzyme in this process is Prostaglandin-Endoperoxide Synthase 2, also known as Cyclooxygenase-2 (COX-2) or PGHS-2.

Studies in porcine and ovine models have shown that this compound treatment induces the expression of PGHS-2 mRNA and protein. capes.gov.broup.com In porcine luteal cells with luteolytic capacity, this compound administration led to a 465% increase in PGF2α production. capes.gov.broup.com This auto-amplification pathway, where a small amount of PGF2α (or its analogue, this compound) triggers a larger intra-luteal production of PGF2α, is considered a crucial element of luteolysis. oup.com Interestingly, while this compound induced PGHS-2 mRNA in porcine luteal cells from both early and late stages of the cycle, the significant increase in PGF2α production only occurred in the late-stage cells, indicating that other regulatory factors are involved in the differential response. capes.gov.broup.com In vitro superfusion of human luteal tissue with this compound also stimulated the secretion of endogenous PGF2α. nih.gov

The synthesis of progesterone from cholesterol is a multi-step process involving several key steroidogenic enzymes. These include the Steroidogenic Acute Regulatory Protein (StAR), which facilitates cholesterol transport into the mitochondria; Cholesterol Side-Chain Cleavage enzyme (CYP11A1), which converts cholesterol to pregnenolone (B344588); and 3β-hydroxysteroid dehydrogenase (HSD3B), which converts pregnenolone to progesterone. publish.csiro.aufrontiersin.org

The effect of this compound on the expression of these genes can be complex and may vary depending on the species and the experimental conditions. In short-term studies on cultured feline luteal cells, treatment with this compound did not significantly alter the mRNA expression of StAR, HSD3B, or CYP11A1, even as progesterone production markedly decreased. nih.govresearchgate.net This suggests that the initial, rapid decline in progesterone secretion may occur through post-transcriptional mechanisms or by affecting protein activity rather than gene expression. However, other research indicates that the process of luteinization, which this compound opposes, is associated with a significant increase in the gene expression of these same steroidogenic factors (StAR, HSD3B1, CYP11A1). researchgate.netresearchgate.net This implies that by inducing luteolysis, this compound ultimately leads to a down-regulation of the entire steroidogenic machinery.

Table 1: Effect of this compound on Steroidogenic Enzyme Gene Expression in Feline Luteal Cells (Short-Term Culture)

| Gene | Full Name | Function in Progesterone Synthesis | Reported Effect of this compound | Citation |

|---|---|---|---|---|

| StAR | Steroidogenic Acute Regulatory Protein | Cholesterol transport to mitochondria | No significant influence on mRNA expression | nih.govresearchgate.net |

| HSD3B | 3β-hydroxysteroid dehydrogenase | Converts pregnenolone to progesterone | No significant influence on mRNA expression | nih.govresearchgate.net |

| CYP11A1 | Cholesterol Side-Chain Cleavage | Converts cholesterol to pregnenolone | No significant influence on mRNA expression | nih.govresearchgate.net |

The responsiveness of luteal cells to various hormones is determined by the presence and abundance of their specific receptors. This compound has been shown to modulate the expression of key hormone receptors within the corpus luteum.

Studies in felids have revealed that this compound treatment leads to significant changes in the mRNA expression of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), Prolactin Receptor (PRLR), and the Prostaglandin F2α Receptor (PTGFR). nih.govresearchgate.netymaws.com Specifically, this compound was found to significantly alter the expression of LHCGR, PRLR, and PTGFR. nih.govresearchgate.net The LHCGR is crucial for the luteotrophic support provided by LH, which sustains the CL and progesterone production. researchgate.netbiorxiv.org Modulation of these receptors is a key part of the functional luteolysis induced by this compound, as it alters the cell's sensitivity to both luteotrophic (survival) and luteolytic (death) signals.

Table 2: Effect of this compound on Hormone Receptor Gene Expression in Feline Luteal Cells

| Gene | Full Name | General Function | Reported Effect of this compound | Citation |

|---|---|---|---|---|

| LHCGR | Luteinizing Hormone/Chorionic Gonadotropin Receptor | Binds LH/CG to support CL function | Significant change in mRNA expression | nih.govresearchgate.netresearchgate.net |

| PRLR | Prolactin Receptor | Binds prolactin, a luteotrophic hormone in some species | Significant change in mRNA expression | nih.govresearchgate.net |

| PTGFR | Prostaglandin F2α Receptor | Binds PGF2α to initiate luteolysis | Significant change in mRNA expression | nih.govresearchgate.net |

Gene Expression Analysis of Steroidogenic Enzymes (e.g., StAR, HSD3B, CYP11A1)

Mechanism of Abortion Induction (where mechanism is unknown)

This compound is used to induce abortion in several animal species. wikipedia.org The primary mechanism underlying this effect is the induction of luteolysis. nih.gov The corpus luteum is the main source of progesterone, a hormone indispensable for the maintenance of pregnancy. researchgate.net By causing the functional and structural regression of the CL, this compound eliminates the primary source of progesterone support, leading to the termination of the pregnancy. wikipedia.org

While luteolysis is the cornerstone of its abortifacient action, the complete cascade of events is not fully elucidated and is described as "still unknown" in some contexts. defra.gov.uk The process involves more than just the cessation of progesterone production. In mares, for example, this compound-induced abortion is associated with a surge in endogenous PGF2α secretion that persists until the fetus is expelled. researchgate.net In addition to its luteolytic effects, PGF2α and its analogues also have direct effects on the uterus, causing contractions of the myometrium (the uterine muscle), which contribute to the expulsion of the fetus. nih.gov The sensitivity of the corpus luteum to this compound can also be a factor, with some research suggesting that the presence of multiple embryos may increase the CL's resistance to luteolytic effects, potentially requiring repeated treatments. oup.com Therefore, while the induction of luteolysis is the well-established primary cause, the complete mechanism involves a complex interplay between the regression of the corpus luteum, endogenous prostaglandin feedback loops, and direct stimulation of uterine contractility. nih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| Prostaglandin F2α | PGF2α |

| Progesterone | P4 |

| Oestradiol-17beta | - |

| Pregnenolone | - |

| Steroidogenic Acute Regulatory Protein | StAR |

| 3β-hydroxysteroid dehydrogenase | HSD3B |

| Cholesterol Side-Chain Cleavage | CYP11A1 / P450scc |

| Prostaglandin-Endoperoxide Synthase 2 | PGHS-2 / COX-2 |

| Luteinizing Hormone/Chorionic Gonadotropin Receptor | LHCGR |

| Prolactin Receptor | PRLR |

| Prostaglandin F2α Receptor | PTGFR |

| Luteinizing Hormone | LH |

| Human Chorionic Gonadotropin | hCG / CG |

Pharmacological Dynamics and Metabolism

Absorption and Distribution Kinetics

Following parenteral administration, such as an intramuscular injection, cloprostenol (B1669231) is rapidly absorbed from the injection site. defra.gov.uknoahcompendium.co.ukceva.com Kinetic studies, including those using radiolabelled 15-¹⁴C-cloprostenol, indicate that peak concentrations of radioactivity in the blood are typically observed within the first hour post-administration. hpra.iedefra.gov.uknoahcompendium.co.ukceva.com In cattle, after a single intramuscular injection, the highest plasma level has been recorded within 30 minutes. europa.eu

The plasma half-life (t½) of this compound is relatively short, generally ranging from 1 to 3 hours, depending on the animal species. hpra.iedefra.gov.uknoahcompendium.co.ukceva.com For instance, in dairy cows, the elimination half-life (T1/2β) has been measured at approximately 3 hours. europa.eu This rapid clearance from the plasma indicates a swift distribution to tissues and subsequent metabolism and excretion.

Table 1: Comparative Absorption and Distribution Kinetics of this compound

| Species | Administration Route | Time to Peak Plasma Concentration (Tmax) | Peak Plasma Concentration (Cmax) | Elimination Half-Life (t½) |

|---|---|---|---|---|

| Cow | Intramuscular | 30 minutes europa.eu | 0.43 µg free acid equivalent/L europa.eu | 3 hours europa.eu |

| Pig | Intramuscular | 1 hour europa.eu | 0.70 µg/L europa.eu | 1-3 hours (species dependent) hpra.iedefra.gov.uk |

| Rat | Subcutaneous | 30 minutes nih.gov | 84 ng equivalent/mL nih.gov | 54 minutes nih.gov |

Metabolic Pathways and Metabolite Identification

This compound is extensively metabolized before its excretion. hpra.ieapvma.gov.au The metabolic processes primarily involve the enzymatic breakdown of the parent compound into various metabolites. Studies have shown that this compound is a poor substrate for the enzymes 15-hydroxyprostaglandin dehydrogenase and ¹³,¹⁴-reductase, which are responsible for the rapid deactivation of endogenous prostaglandins (B1171923). nih.gov This suggests that metabolic attack at the C-15 position of the this compound molecule is not a significant pathway. nih.gov Instead, the primary route of metabolism across most species studied is through oxidation of its carboxylic acid side chain. defra.gov.uknoahcompendium.co.ukceva.com

The principal metabolic pathway for this compound in several species, including cattle and rats, is β-oxidation. hpra.iedefra.gov.uknih.gov This process leads to the formation of its corresponding tetranor acid. hpra.iedefra.gov.uknih.govnih.gov In cattle, the tetranor acid of this compound is a major metabolite identified in urine, where it has been found both in its free form and as a glucuronide conjugate. europa.eunih.gov In rats, urinary metabolites also include the tetranor acid of 9-keto-cloprostenol and the δ-lactone of the tetranor acid of this compound. europa.eu The biological activity of the tetranor acid metabolite is significantly lower than the parent compound, possessing at most one-hundredth of the luteolytic activity of this compound. europa.euregulations.gov

While β-oxidation to a tetranor acid is common, the metabolic pathway can differ between species. In the marmoset, for example, metabolism involves a single stage of β-oxidation, leading to the formation of a dinor acid. europa.eu In this species, the two major urinary metabolites identified are unchanged this compound, accounting for approximately 40% of the excreted radioactivity, and its dinor acid, which constitutes about 57%. europa.eu

β-Oxidation and Tetranor Acid Formation

Excretion Routes and Clearance

This compound and its metabolites are eliminated from the body relatively quickly. hpra.iedefra.gov.uk Excretion occurs in approximately equal proportions through both urine and feces. defra.gov.uknoahcompendium.co.ukceva.comdefra.gov.uk The majority of an administered dose is excreted within the first 24 hours, with a significant portion being eliminated within the first 4 hours after treatment in species like cattle and pigs. hpra.iedefra.gov.uknoahcompendium.co.ukceva.com

Studies in cows have shown that urinary excretion can account for 52% to 58% of the administered dose. europa.eunih.gov In rats administered the compound subcutaneously, 52% of the dose was recovered in urine and 43% in feces. nih.gov In marmosets, 55% of the radioactivity was recovered in urine and 16% in feces within 72 hours. europa.eu

Table 2: Excretion of this compound Across Species

| Species | Primary Excretion Routes | Percentage of Dose in Urine | Percentage of Dose in Feces | Excretion Timeline |

|---|---|---|---|---|

| Cow | Urine and Feces hpra.iedefra.gov.uk | ~52-58% europa.eunih.gov | (Not specified) | Major portion within 0-4 hours; most within 24 hours hpra.iedefra.gov.uk |

| Pig | Urine and Feces noahcompendium.co.ukceva.com | (Not specified) | (Not specified) | Major portion within 0-4 hours; most within 24 hours noahcompendium.co.ukceva.com |

| Rat | Urine and Feces nih.gov | 52% nih.gov | 43% nih.gov | Quantitative recovery nih.gov |

| Marmoset | Urine and Feces europa.eu | 55% europa.eu | 16% europa.eu | Within 72 hours europa.eu |

Toxicokinetics and Comparative Species Analysis

The metabolism of this compound shows notable differences across various animal species. noahcompendium.co.uk While β-oxidation is a common theme, the specific end-products vary.

In cattle and pigs , this compound is rapidly absorbed and metabolized, with excretion occurring almost equally via urine and feces within 24 hours. noahcompendium.co.ukceva.com The main metabolites are the tetranor or dinor acids. hpra.iedefra.gov.uk

In the rat , this compound is metabolized primarily via β-oxidation to its tetranor acid, with further transformation to the tetranor acid of 9-keto-cloprostenol also identified. nih.gov

In the marmoset , metabolism is less extensive compared to the rat, with major urinary components being unchanged this compound and its dinor acid. europa.eunih.gov

Pharmacological studies have been conducted in laboratory animals such as rats, hamsters, and guinea pigs. noahcompendium.co.uk At pharmacologically active doses, this compound generally does not induce significant adverse effects, although high doses (50 times the effective dose) in young rats have been associated with diarrhea. noahcompendium.co.uk

Interactions with Other Pharmacological Agents

The pharmacological activity of this compound can be influenced by the concurrent administration of other drugs.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : The administration of this compound with NSAIDs is not recommended. defra.gov.ukdefra.gov.uk NSAIDs work by inhibiting the synthesis of endogenous prostaglandins, and their concomitant use may diminish the luteolytic effects of this compound. defra.gov.ukalfamed.ie

Oxytocic Agents : The activity of other oxytocic agents can be potentiated following the administration of this compound. hpra.iedefra.gov.ukdefra.gov.ukceva.com The simultaneous use of oxytocin (B344502) and this compound, for example, increases the contractile effect on the uterine musculature. alfamed.ie

Other Potential Interactions : Drug interaction databases suggest that the therapeutic efficacy of various agents, including anticoagulants (e.g., Acenocoumarol) and antiplatelet drugs (e.g., Abciximab), may be decreased when used with this compound. drugbank.com Conversely, the metabolism of this compound may be increased when combined with certain drugs like Acetaminophen. drugbank.com

Reproductive Physiology and Endocrine System Research

Luteolytic Effects and Corpus Luteum Regression

Cloprostenol's primary and most studied effect is its ability to induce luteolysis, the process of corpus luteum regression. The CL is a transient endocrine structure that produces progesterone (B1679170), a hormone essential for the establishment and maintenance of pregnancy. animal-reproduction.org The targeted breakdown of the CL by This compound (B1669231) allows researchers to manipulate the estrous cycle and investigate the intricate mechanisms governing reproductive function.

Studies have shown that this compound effectively reduces progesterone concentrations, leading to the functional and structural regression of the CL. researchgate.net In felids, for instance, this compound significantly decreased progesterone levels in cultured luteal cells, confirming its role as a luteolytic agent in these species. researchgate.net Similarly, in cattle, this compound administration leads to a decline in plasma progesterone concentrations. huveta.hu The luteolytic action of this compound is mediated through its interaction with PGF2α receptors on luteal cells, initiating a cascade of events that culminates in the demise of the CL. researchgate.net Research in ewes has demonstrated that this compound affects the CL by influencing nitric oxide levels and the blood supply to the corpus luteum, contributing to luteolysis. nih.gov

The effectiveness of this compound is highly dependent on the developmental stage of the corpus luteum. The early CL is often refractory to the luteolytic effects of a single dose of PGF2α analogues. agrihealth.co.nzresearchgate.net In cattle, the CL is generally considered refractory to a single treatment of PGF2α for up to five days post-ovulation. agrihealth.co.nzresearchgate.net

Research in mares has shown a clear relationship between the age of the CL and its sensitivity to this compound. researchgate.net The luteolytic effect of this compound is more pronounced in mares with older corpora lutea. researchgate.net Specifically, the dose-dependent effect of this compound on inducing full luteolysis is most evident in mares with a CL aged between 96 and 104 hours. researchgate.net Similarly, in non-lactating dairy cows, the luteolytic efficacy of a higher dose of d-cloprostenol (B24006) was more apparent in cows with a CL of 120 and 132 hours of age compared to those with younger CLs. nih.gov Studies in mares have also investigated the dynamics of cell proliferation and death within the CL following this compound administration at different stages, revealing that cell death occurs simultaneously in endothelial and hormone-producing cells. bioscientifica.com

The degree of luteolysis induced by this compound is often dose-dependent. Studies have investigated the effects of varying doses of this compound on the regression of the corpus luteum.

In mares, a dose-dependent effect of this compound on the percentage of mares undergoing full luteolysis has been established, particularly in those with a CL aged between 96 and 104 hours. researchgate.net Higher doses of d,l-cloprostenol (500 and 750 μg) were more effective at inducing full luteolysis than lower doses (37.5 and 250 μg) in this specific timeframe. However, increasing the dose beyond a certain threshold may not yield a further increase in the rate of full luteolysis.

Similarly, in non-lactating dairy cows with early corpora lutea, a double dose of d-cloprostenol (300 μg) tended to result in a higher rate of full luteolysis compared to a standard dose (150 μg), especially in cows with CLs aged 120 and 132 hours. researchgate.netnih.gov Research in beef heifers also indicated that a lower subcutaneous dose (100 µg) resulted in a longer interval to ovulation compared to higher doses. researchgate.net

Dose-Dependent Luteolytic Effects of this compound in Mares

| This compound Dose (d,l-cloprostenol) | Corpus Luteum Age | Outcome | Reference |

|---|---|---|---|

| 37.5 µg (d-cloprostenol) & 250 µg | 96-104 hours post-ovulation | Lower frequency of full luteolysis compared to higher doses. | |

| 500 µg & 750 µg | 96-104 hours post-ovulation | Higher frequency of full luteolysis. No significant difference between 500 µg and 750 µg. |

The outcome of this compound treatment can be either complete or incomplete luteolysis. Complete luteolysis is characterized by a rapid and sustained decline in progesterone to basal levels, leading to a return to estrus. In contrast, incomplete or partial luteolysis involves a transient drop in progesterone, which may then rebound, or a failure to reach basal levels, often resulting in a delayed or absent return to estrus.

The failure of complete luteolysis can be a significant factor in the success of reproductive management programs. agrihealth.co.nz In dairy cows, incomplete luteolysis following prostaglandin (B15479496) administration has been observed to range from 5% to 30%. agrihealth.co.nz Studies have defined complete luteolysis as achieving low progesterone levels (e.g., <0.5 ng/mL) at specific time points after treatment. animal-reproduction.org In Holstein heifers, while most animals treated with d-cloprostenol showed complete luteolysis, two heifers exhibited incomplete luteolysis. doaj.org The persistent presence of luteal blood flow during induced luteolysis may be an indicator of a partial regression scenario. researchgate.net

Several factors can influence the efficacy of this compound-induced luteal regression. Parity, or the number of times a female has given birth, has been identified as one such factor in some studies.

In lactating dairy cows, some research has indicated that multiparous (having had multiple offspring) cows may have a lower rate of complete luteal regression after this compound treatment compared to primiparous (first-time mothers) cows. animal-reproduction.org For example, one study reported that 83.9% of multiparous cows had complete CL regression after a 500 µg this compound treatment, compared to 89.7% of primiparous cows. animal-reproduction.org Other studies have also noted lower rates of luteal regression in multiparous cows. animal-reproduction.org However, it is important to note that not all studies have observed a significant effect of parity on the percentage of cows with complete CL regression. animal-reproduction.org The reasons for these parity-related differences are not fully understood but may be related to physiological changes associated with repeated pregnancies and lactations. animal-reproduction.org

Influence of Parity on this compound-Induced Luteal Regression in Dairy Cows

| Parity | Percentage of Complete Luteal Regression (500 µg this compound) | Reference |

|---|---|---|

| Primiparous (First-time mothers) | 89.7% | animal-reproduction.org |

| Multiparous (Multiple offspring) | 83.9% | animal-reproduction.org |

Complete vs. Incomplete Luteal Regression

Uterine Physiology and Contractility

Beyond its luteolytic effects, this compound also exerts a direct influence on the myometrium, the smooth muscle layer of the uterus. This modulation of uterine contractility is a critical aspect of its physiological action and has significant implications for various reproductive events.

This compound is known to increase myometrial contractility in several species. This uterotonic effect is important for processes such as sperm transport, parturition, and the clearance of uterine contents.

In sows, this compound has been shown to increase both the frequency and amplitude of uterine contractions. nih.gov Similarly, in cows, this compound, as a potent analogue of PGF2α, enhances uterine contractions. researchgate.net Research has shown that this compound administration increases intrauterine pressure, although the duration of this effect can vary. researchgate.netnih.gov One study in diestrous dairy cows found that a higher dose of d-cloprostenol resulted in a more sustained increase in uterine contractility compared to a lower dose. nih.gov The combination of this compound with prostaglandin E2 (PGE2) has also been investigated, with findings suggesting a prolonged increase in intrauterine pressure compared to either prostaglandin alone. researchgate.net The hormonal control of myometrial contractility is a complex process involving various hormones and their receptors. nih.gov

Effects on Uterine Involution

Uterine involution is the process by which the uterus returns to its non-pregnant size and condition following parturition. Prostaglandin F2α plays a significant role in this physiological process. ufg.br Research indicates that the administration of this compound can accelerate uterine involution.

Studies in dairy cattle have shown that treatment with this compound sodium in the early postpartum period can lead to a quicker reduction in the diameter of the uterine horns compared to untreated controls. researchgate.net For instance, one study reported that the average time for uterine involution was significantly less in this compound-treated cattle (29.75 ± 1.0 days) compared to the control group (33.25 ± 1.43 days). researchgate.net This effect is attributed to the spasmogenic action of PGF2α on the uterine musculature, which promotes uterine contractions. researchgate.net

Similarly, in beef cows, the use of a synthetic PGF2α analogue has been associated with faster uterine involution. ufg.br This accelerated process is believed to contribute to a quicker return to postpartum reproductive activity. ufg.br Research on cows with retained placenta also found that this compound treatment resulted in a more rapid uterine involution and a shorter interval from calving to the first estrus. ufg.br The administration of this compound, by promoting uterine health and involution, prepares the uterus for subsequent pregnancies. researchgate.netekb.eg

| Treatment Group | Average Time for Uterine Involution (Days) | Reference |

|---|---|---|

| This compound | 29.75 ± 1.0 | researchgate.net |

| Control | 33.25 ± 1.43 | researchgate.net |

Regulation of Uterine Receptor Expression (e.g., Oxytocin (B344502) Receptor, Estrogen Receptor)

This compound's effects extend to the molecular level, influencing the expression of crucial hormone receptors in the uterus. The expression of receptors for oxytocin (OXTR) and estrogen (ESR1) is vital for uterine function, including involution and the estrous cycle.

A study in postpartum Holstein-Zebu crossbred cows investigated the impact of this compound administration on the expression of these receptors in the endometrium. The findings revealed that this compound treatment on days two and five postpartum led to a reduced expression of the oxytocin receptor (OXTR) gene on day 14 postpartum compared to a control group. scielo.brscielo.br Physiologically, OXTR gene expression tends to increase between days seven and 14 postpartum. scielo.brscielo.br The downregulation of OXTR by this compound suggests a potential alteration in the signaling pathways that govern uterine contractility and prostaglandin secretion. scielo.br Oxytocin itself is a stimulator of PGF2α formation and secretion in the endometrium. scielo.br

In the same study, the expression of the estrogen receptor 1 (ESR1) gene was not significantly different between the this compound-treated and control groups. scielo.brscielo.br This suggests that while this compound directly impacts the oxytocin receptor system, its influence on the estrogen receptor expression in the early postpartum endometrium may be less pronounced. scielo.br In some species, like the ovine, an increase in ESR1 expression precedes the rise in OXTR expression, highlighting a regulatory relationship that may be influenced by prostaglandin analogues. scielo.br

| Gene | Treatment Group | Expression Level (Relative to Control) | Reference |

|---|---|---|---|

| Oxytocin Receptor (OXTR) | Control | Higher Expression | scielo.brscielo.br |

| This compound | Reduced Expression (P<0.05) | scielo.brscielo.br | |

| Estrogen Receptor 1 (ESR1) | Control | No Significant Difference | scielo.brscielo.br |

| This compound | No Significant Difference | scielo.brscielo.br |

Hormonal Profile Modifications

This compound administration induces significant and rapid changes in the hormonal profiles of treated animals, which is fundamental to its application in reproductive management.

Progesterone Concentration Changes

The primary and most well-documented effect of this compound is its potent luteolytic action, leading to a rapid decline in progesterone concentrations. redalyc.orgnih.gov Progesterone, produced by the corpus luteum (CL), is essential for maintaining pregnancy. By inducing the regression of the CL, this compound effectively reduces circulating progesterone levels. redalyc.org

Numerous studies across different species have demonstrated this effect. In sheep, this compound sodium administration resulted in a significant decrease in progesterone levels on the day of administration and at 24 and 48 hours post-treatment. redalyc.org Similarly, in ewes treated between 20 and 60 days of pregnancy, plasma progesterone concentrations fell from approximately 4 ng/ml to 0.6 ng/ml within 48 hours of this compound injection, indicating rapid luteolysis. researchgate.net In felids, this compound significantly reduced progesterone concentration in cultured luteal cells, confirming its luteolytic effect is dependent on the developmental stage of the CL. nih.gov

Research in dairy cows has also shown that d-cloprostenol can induce a greater decrease in serum progesterone concentrations two days following treatment compared to other PGF2α analogues like dinoprost (B1670695) tromethamine and racemic this compound. iosrjournals.org However, some studies have found no significant difference in serum progesterone levels between various this compound administration routes at the time of artificial insemination on days 4 and 15 post-insemination. tandfonline.comtandfonline.com In pseudopregnant rats, this compound caused a dose-dependent decrease in serum progesterone levels. nih.govoup.com

| Species | Observation | Reference |

|---|---|---|

| Sheep (Nulliparous and Multiparous) | Significant decrease in progesterone at 0, 24, and 48 hours post-administration. | redalyc.org |

| Ewes (20-60 days pregnant) | Plasma progesterone fell from ~4 ng/ml to 0.6 ng/ml within 48 hours. | researchgate.net |

| Rats (Pseudopregnant) | Dose-dependent decrease in serum progesterone 12 hours after injection. | nih.govoup.com |

| Cows (Postpartum) | No significant change in low progesterone levels during the first 28 days postpartum. | scielo.brresearchgate.net |

Prostaglandin Metabolite (PGFM) Levels

The administration of exogenous prostaglandins (B1171923) like this compound can influence the levels of endogenous prostaglandin metabolites, such as 13,14-dihydro-15-keto-PGF2α (PGFM). PGFM is a stable, major metabolite of PGF2α, and its concentration in the blood is often used as an indicator of PGF2α release.

In postpartum cows, serum PGFM concentrations are naturally high, reflecting the substantial release of PGF2α associated with uterine involution. scielo.brscielo.br A study found that injecting this compound on days two and five postpartum did not significantly alter the already high serum PGFM concentrations during the first 28 days. scielo.brresearchgate.net These high levels of PGFM are linked to the inflammatory processes of uterine recovery. scielo.br

In cycling gilts and sows, intramuscular injection of this compound resulted in a lower and later rise in serum PGFM concentrations compared to the rapid, transitory peaks seen after injecting natural PGF2α. cdnsciencepub.com In the tammar wallaby, while peripheral plasma concentrations of PGFM are low during late pregnancy, there is a transient peak at parturition. oup.comoup.com In vitro studies with tammar wallaby endometrium showed that it produces PGFM, but the rate of production does not increase towards term, unlike PGF2α production. oup.comoup.com

Follicle Stimulating Hormone (FSH) Release

The influence of this compound on gonadotropin release, specifically Follicle-Stimulating Hormone (FSH), is another area of research. In some species, PGF2α analogues have been shown to affect the neuroendocrine axis.

In transitional mares, a PGF2α analogue was reported to cause an immediate increase in FSH in peripheral blood, which contributed to a sustained elevation for several hours. ceu.es However, research in lactating dairy cows during the mid-luteal phase showed that while this compound induced luteolysis and a subsequent rise in Luteinizing Hormone (LH), it did not influence FSH concentrations. nih.gov Similarly, a study on hemorrhagic anovulatory follicles in mares found no significant differences in systemic FSH concentrations between control and affected groups following this compound use. researchgate.net

In mice, while this compound administration was effective for estrus synchronization and uterine development, it did not clearly affect the expression of uterine FSH receptor (FSHR) proteins. nih.govresearchgate.net The relationship between this compound and FSH release appears to be species-specific and dependent on the physiological state of the animal.

Prolactin Levels and Luteolysis

The interplay between prostaglandins, prolactin, and the process of luteolysis is complex. Prolactin is known to have luteotropic effects in some species, meaning it supports the corpus luteum.

In lactating dairy cows, injections of PGF2α were found to increase prolactin concentrations, though no significant difference was noted between the effects of natural PGF2α and this compound. nih.gov In felids, this compound treatment of cultured luteal cells was associated with significant changes in the expression of the prolactin receptor (PRLR), suggesting a role in the functional regression of the corpus luteum. nih.gov

Ovarian Dynamics and Follicular Maturation

This compound, a synthetic analogue of prostaglandin F2α (PGF2α), plays a pivotal role in manipulating the estrous cycle in various species by inducing luteolysis, which is the regression of the corpus luteum (CL). This action initiates a cascade of events that significantly influences ovarian dynamics and follicular maturation. The follicular status of the ovary at the time of this compound administration is a critical determinant of the subsequent follicular growth and the timing of ovulation. huveta.hu

Research in cattle has demonstrated that the administration of this compound leads to a decline in plasma progesterone concentrations, which is a prerequisite for the final maturation of the dominant follicle and the onset of estrus. huveta.hu The interval from this compound treatment to the onset of estrus and ovulation can be variable, largely depending on the stage of follicular development at the time of induced luteolysis. huveta.hu Studies have shown that the diameter of the ovulatory follicle at the time of this compound treatment has a linear relationship with the decline in plasma progesterone concentrations 24 hours after treatment. huveta.hu

In dairy cows, the growth rate of the ovulatory follicle from the time of a this compound injection until ovulation has been a subject of detailed investigation. One study observed a mean growth rate of 0.9 ± 0.3 mm/day. cabidigitallibrary.org However, there is considerable variation in these findings across different studies, which may be attributed to differences in the developmental status of the follicles at the time of PGF2α application. cabidigitallibrary.org For instance, the duration of follicular growth to a size of ≥15 mm differs significantly depending on the size of the follicles present at the time of treatment. cabidigitallibrary.org

The following table summarizes the findings from a study on dairy cows where follicular growth was monitored after a single injection of this compound, with some animals undergoing ultrasound-guided follicle aspiration.

Table 1: Effect of Follicular Aspiration on Follicular Growth Dynamics in Dairy Cows Treated with this compound

| Treatment Group | Number of Animals (n) | Duration of Growth to ≥15 mm (days, mean ± SEM) | Follicular Growth Rate (mm/day, mean ± SEM) |

|---|---|---|---|

| Control (No Aspiration) | 20 | 3.31 ± 0.21 | 1.5 ± 0.1 |

| Ablation of Largest Follicle (Second largest follicle >8.5 mm) | 11 | 4.34 ± 0.28 | 1.4 ± 0.1 |

| Ablation of Largest Follicle (Second largest follicle ≤8.5 mm) | 31 | 5.12 ± 0.23 | 1.6 ± 0.1 |

Data sourced from a study on follicular dynamics following induced luteolysis and follicular aspiration in dairy cows. cabidigitallibrary.org

In equine reproductive management, this compound is routinely used to induce luteolysis and shorten the diestrous phase. researchgate.net The response to this compound in mares is also heavily dependent on the follicular status at the time of treatment. A retrospective study evaluating 520 estrous cycles in 275 mares found that the interval from this compound administration to subsequent ovulation was inversely proportional to the diameter of the largest follicle at the time of treatment. researchgate.net

Administration of this compound to mares with a large diestrous follicle (≥35 mm in diameter) can result in three different outcomes: ovulation within 48 hours, ovulation after 48 hours, or regression of the follicle without ovulation, followed by the emergence and ovulation of a new dominant follicle. researchgate.net

Table 2: Outcomes of this compound Administration in Mares with a Large Diestrous Follicle (≥35 mm)

| Outcome | Percentage of Mares (%) |

|---|---|

| Ovulation within 48 hours | 13.4 |

| Ovulation after 48 hours | 73.1 |

| Regression without ovulation, followed by new follicular wave | 13.4 |

Data from a study on the effect of follicle size at the time of this compound administration on the interval to subsequent ovulation in mares. researchgate.net

Furthermore, research in prepubertal heifers has explored the effects of this compound in combination with progesterone on follicular development and the induction of the first ovulation. nih.gov Treatment with a progesterone-releasing intravaginal device (CIDR) followed by a this compound injection at the time of CIDR removal resulted in a significantly higher percentage of heifers ovulating compared to those treated with progesterone alone or a control group. nih.gov This suggests that this compound can enhance the ovulatory response in peripubertal animals. nih.gov

In superovulated dairy cattle, this compound injection on the day of embryo collection effectively induced luteal regression in all responding animals. researchgate.net However, the subsequent ovarian activity showed variability, with a notable percentage of animals developing cystic follicles or having follicular growth waves that did not lead to ovulation. researchgate.net This highlights that while this compound is effective in inducing luteolysis, the resumption of normal cyclicity can be influenced by the disturbed ovarian dynamics at the time of administration. researchgate.net

The interaction of this compound with other hormones, such as gonadotropin-releasing hormone (GnRH) analogues like buserelin (B193263), has also been studied to better synchronize follicular waves and ovulation. nih.govoup.com In cows, a protocol involving buserelin followed by this compound demonstrated that the emergence and selection of a large growing follicle that becomes the preovulatory follicle occurs within six days of the initial treatment and before the this compound-induced luteolysis. oup.com

Advanced Research Methodologies and Techniques

In Vitro Studies

In vitro models are crucial for dissecting the direct cellular and molecular effects of Cloprostenol (B1669231), independent of systemic physiological influences.

Cultured luteal cell systems have been instrumental in understanding the direct actions of this compound on the corpus luteum (CL). Both two-dimensional (2D) and three-dimensional (3D) models have been employed to study its luteolytic effects.

In 2D culture systems, studies on luteal cells from domestic cats and other felid species have demonstrated that this compound administration leads to a decrease in progesterone (B1679170) secretion. researchgate.netnih.govresearchgate.net One study found that this compound significantly reduced progesterone concentration in the cell culture medium of small luteal cells from domestic cat corpora lutea during the development/maintenance stage. nih.govresearchgate.net However, it did not affect progesterone production in cells from the regression stage, indicating that its impact is dependent on the developmental stage of the CL. nih.govresearchgate.net

More recently, 3D cell culture models, or spheroids, have been developed to better mimic the in vivo environment of the corpus luteum. researchgate.netresearchgate.net A study utilizing a long-term 3D cell culture model with luteinized follicular cells from felids showed that treatment with this compound resulted in a reduction of steroidogenic activity, validating the model's use for functional studies. researchgate.netresearchgate.net This was evidenced by a decrease in progesterone secretion, similar to observations in 2D cultures. researchgate.net The table below summarizes key findings from these in vitro culture studies.

| Cell Culture Model | Species | Key Findings with this compound Treatment |

| 2D Luteal Cell Culture | Domestic Cat, African Lion, Javan Leopard | Reduced progesterone concentration, with the effect being dependent on the CL's developmental stage. nih.govresearchgate.net |

| 3D Luteal Spheroid Culture | Domestic Cat, Persian Leopard, Clouded Leopard | Decreased progesterone secretion, confirming the model's suitability for functional studies on luteolysis. researchgate.netresearchgate.net |

| Cultured Luteal Steroidogenic Cells | Bovine | Interferon-tau (IFNT) treatment altered the expression of nearly 3000 transcripts, with many related to immune responses and cytokine signaling. oup.com |

These studies collectively demonstrate that this compound directly induces functional regression in cultured luteal cells, primarily by inhibiting progesterone synthesis. researchgate.netnih.govresearchgate.net

Superfusion techniques allow for the dynamic analysis of hormone secretion from tissues in response to a substance over time. In a study using human luteal tissue slices from different days of the menstrual cycle, superfusion with this compound was performed to observe its effect on steroid and prostaglandin (B15479496) secretion. nih.gov

The results showed that superfusion with this compound led to an initial, transient depression of progesterone and oestradiol-17β secretion. nih.govapvma.gov.au However, these levels returned to control values or even increased with continued superfusion, suggesting that under these in vitro conditions, this compound was not definitively luteolytic in human luteal tissue. nih.govapvma.gov.au Interestingly, the same study observed a significant stimulation of endogenous prostaglandin F2α secretion following a brief lag phase. nih.gov

| Parameter | Observation during this compound Superfusion |

| Progesterone Secretion | Initial depression followed by a return to control levels or an increase. nih.govapvma.gov.au |

| Oestradiol-17β Secretion | Initial depression followed by a return to control levels or an increase. nih.govapvma.gov.au |

| Prostaglandin F2α Secretion | Large stimulation after a short lag phase. nih.gov |

| Prostaglandin E2 Secretion | Short-lived stimulation. nih.gov |

Radiometric receptor binding assays have been crucial in characterizing the interaction of this compound with its target, the prostaglandin F2α (PGF2α) receptor. These assays typically involve measuring the displacement of a radiolabeled ligand (like [3H]PGF2α) from the receptor by an unlabeled ligand (like this compound).

A study using this method on bovine corpus luteum and myometrial cell membranes revealed that the binding of this compound to PGF2α receptors is stereospecific. researchgate.netnih.gov The d-enantiomer (d-Cloprostenol) was found to be significantly more potent than the racemic mixture (dl-Cloprostenol) in inhibiting the binding of [3H]PGF2α. researchgate.netnih.gov In corpus luteum cell membranes, d-Cloprostenol (B24006) and PGF2α were equipotent and about 150 times more potent than dl-Cloprostenol. researchgate.netnih.gov

| Tissue | Relative Potency in Inhibiting [3H]PGF2α Binding |

| Bovine Corpus Luteum Cell Membranes | d-Cloprostenol ≈ PGF2α > dl-Cloprostenol (approx. 150x more potent) > PGE1 (approx. 280x more potent). researchgate.netnih.gov |

| Bovine Myometrial Cell Membranes | d-Cloprostenol ≈ PGF2α > dl-Cloprostenol (approx. 10x more potent) > PGE1 (approx. 95x more potent). nih.gov |

These findings highlight the high affinity and specificity of d-Cloprostenol for the PGF2α receptor, which underlies its potent biological activity. researchgate.net

This compound has also been shown to be a potent inhibitor of cell differentiation in certain cell types. Specifically, it has been demonstrated to inhibit the differentiation of rat adipose precursor cells in primary cultures. bertin-bioreagent.comtribioscience.com The potency of this inhibition is highlighted by a very low IC50 value of 3 x 10⁻¹² M. bertin-bioreagent.com This indicates that this compound is effective at extremely low concentrations in preventing these precursor cells from developing into mature adipocytes.

| Cell Type | Assay | Finding |

| Rat Adipose Precursor Cells | Primary Culture Differentiation Assay | Potent inhibition of differentiation with an IC50 of 3 x 10⁻¹² M. bertin-bioreagent.com |

Receptor Binding Assays (Radiometric Methods)

In Vivo Studies

In vivo studies are essential for understanding the physiological effects of this compound in a whole-organism context, including its impact on hormonal profiles.

Radioimmunoassay (RIA) is a widely used and highly sensitive technique for quantifying hormone concentrations in biological fluids like blood plasma. Numerous in vivo studies have utilized RIA to measure changes in hormone levels following the administration of this compound in various animal species.

For instance, in heifers, RIA was used to measure plasma concentrations of progesterone and a prostaglandin F2α metabolite (PGFM) before and after this compound-induced abortion. nih.gov These studies detailed the sharp decline in progesterone and the transient peaks in PGFM levels, confirming the luteolytic action of this compound. nih.gov Similarly, in postpartum cows, RIA was employed to determine estrogen and progesterone concentrations, investigating the hormonal profile after this compound treatment. researchgate.net In another study on pigs, RIA quantified plasma progesterone and PGFM, as well as luteal progesterone and PGF release, to understand the role of luteal PGF2α synthesis in this compound-induced luteolysis. oup.com

| Animal Model | Hormones Quantified by RIA | Key Findings with this compound Treatment |

| Heifers | Progesterone, PGFM, bPAG1 | A sharp drop in progesterone and transient peaks in PGFM were observed post-treatment. nih.gov |

| Postpartum Cows | Progesterone, Estradiol (B170435) | This compound administration on days two and five postpartum was found to reduce the expression of oxytocin (B344502) receptors in the endometrium. researchgate.net |

| Pigs | Plasma Progesterone, PGFM, Luteal Progesterone, Luteal PGF | This compound treatment decreased plasma and luteal progesterone while increasing luteal PGF release in vitro. oup.com |

| Sows | Prolactin | Injections of D-cloprostenol sodium led to an increase in serum prolactin levels. frontiersin.org |

These studies, powered by the precision of radioimmunoassay, have been fundamental in establishing the hormonal cascade initiated by this compound in vivo, which ultimately leads to the regression of the corpus luteum.

Gene Expression Analysis (e.g., Real-time PCR, RNase Protection Assay)

The molecular mechanisms underlying the physiological effects of this compound are often investigated by analyzing changes in gene expression.

Real-time Polymerase Chain Reaction (PCR) , also known as quantitative PCR (qPCR), is a powerful tool for the sensitive and accurate measurement of gene expression. nih.govgene-quantification.de This technique allows for the quantification of specific mRNA transcripts in real-time during the PCR amplification process.

In a study on cultured luteal cells from felids, real-time PCR was employed to assess the impact of this compound on the expression of genes involved in steroidogenesis, prostaglandin synthesis, hormone reception, and apoptosis. nih.gov The results indicated that while this compound treatment significantly reduced progesterone concentration, it did not affect the expression of most of the studied genes, including those for steroidogenic enzymes (StAR, HSD3B, CYP11A1) and prostaglandin synthesis (PTGS2, PGES). However, significant changes were observed in the expression of the luteinizing hormone receptor (LHCGR), prolactin receptor (PRLR), and PGF2α receptor (PTGFR). nih.gov

RNase Protection Assay (RPA) is another sensitive method used to detect and quantify specific mRNA molecules in a complex RNA sample. This technique involves the hybridization of a labeled antisense RNA probe to the target mRNA, followed by digestion of the remaining single-stranded RNA with ribonucleases. The protected probe is then separated and quantified.

Several studies have utilized the RNase protection assay to investigate the effect of this compound on luteinizing hormone (LH) receptor mRNA levels in rats. In pseudopregnant rats, administration of this compound led to a dramatic decrease in LH receptor mRNA levels in the corpus luteum. nih.govnih.govoup.com This effect was found to be dose-dependent and also varied with the age of the corpora lutea, with younger corpora lutea being more resistant to the downregulation of LH receptor mRNA by this compound. nih.govoup.com

| Research Finding | Methodology | Model System | Key Genes/Transcripts Analyzed | Reference |

| This compound treatment did not influence the expression of genes for steroidogenesis or prostaglandin synthesis. | Real-time PCR | Cultured felid luteal cells | StAR, HSD3B, CYP11A1, PTGS2, PGES | nih.gov |

| Significant changes in the expression of LHCGR, PRLR, and PTGFR were measured after this compound treatment. | Real-time PCR | Cultured felid luteal cells | LHCGR, PRLR, PTGFR | nih.gov |

| This compound dramatically decreased LH receptor mRNA levels. | RNase Protection Assay | Pseudopregnant rats | LH receptor mRNA | nih.govnih.govoup.comoup.com |

| This compound induced a pronounced increase in FP receptor mRNA levels 3 hours after injection. | Ribonuclease Protection Assay | Pseudopregnant rats | FP receptor mRNA | capes.gov.br |

Uterine Pressure and Motility Monitoring (e.g., Microtransducer)

The direct effects of this compound on the myometrium are often studied by monitoring uterine pressure and motility. Microtransducers are highly sensitive devices used for this purpose.

In studies involving lactating dairy cows, a transcervically placed intraluminal pressure microtransducer has been used to record intrauterine pressure during diestrus. nih.govnih.gov Following the administration of d-cloprostenol, significant changes in uterine contractility were observed. nih.gov Specifically, there were significant differences in the area under the curve and the mean amplitude of uterine contractions, while the number of spikes and baseline pressure did not differ significantly. nih.govnih.gov Peak values for these parameters were observed at different times depending on the dosage administered. nih.gov

Further research in cows has shown that d-cloprostenol increases the amplitude of contractions in both the uterine horn and body, with a more pronounced increase during the follicular phase. nih.gov The frequency of contractions was found to increase in longitudinal muscle fibers but not in circular ones. nih.gov

| Research Finding | Methodology | Model System | Key Parameters Measured | Reference |

| d-cloprostenol significantly increased the area under the curve and mean amplitude of uterine contractions. | Intrauterine pressure microtransducer | Lactating dairy cows | Area under the curve, mean amplitude, number of spikes, baseline pressure | nih.govnih.gov |

| The amplitude of uterine contractions increased after d-cloprostenol administration in all tissues. | Organ bath with contractile activity monitoring | Bovine uterine specimens | Amplitude and frequency of contractions | nih.gov |

| The frequency of contractions increased in longitudinal but not in circular muscle fibers after d-cloprostenol administration. | Organ bath with contractile activity monitoring | Bovine uterine specimens | Frequency of contractions | nih.gov |

Isotopic Labeling for Metabolism and Residue Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs and to conduct residue studies. nih.govspectroinlets.comgeneralmetabolics.commaastrichtuniversity.nl This involves replacing one or more atoms of a molecule with their isotope.

For this compound, radiolabeling with Carbon-14 (¹⁴C) has been utilized. nih.gov A study prepared ¹⁴C-labeled this compound to investigate its metabolism. By using mixtures of [¹²C]:[¹⁴C]this compound, researchers were able to create characteristic isotope clusters in fragments detected by mass spectrometry, which facilitated the identification of its metabolites. nih.gov This approach is analogous to using stable isotopes for similar purposes. nih.gov The use of ¹⁴C labeling is advantageous due to its long half-life and the ease of detection of its beta emission, making it suitable for absorption, distribution, metabolism, and excretion (ADME) studies. contractpharma.com

| Research Finding | Methodology | Isotope Used | Application | Reference |

| Facilitated metabolite identification through characteristic isotope clusters in mass spectrometry. | Isotopic labeling with mass spectrometry | ¹⁴C | Metabolism studies | nih.gov |

Analytical Chemistry Techniques for Quantification

The accurate quantification of this compound and its metabolites in various matrices is crucial for research and regulatory purposes. Highly sensitive and specific analytical techniques are employed for this.

UHPLC-MS/MS for Prostaglandin Analysis

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a state-of-the-art analytical technique for the quantification of prostaglandins (B1171923), including this compound. mdpi.comnih.govresearchgate.net This method offers high sensitivity, selectivity, and speed.

A UHPLC-ESI-QqQ-MS/MS method has been developed and validated for the simultaneous determination of six prostaglandins, including this compound, in pharmaceutical samples. mdpi.comnih.govresearchgate.net The method demonstrated linearity over a specific concentration range with a high coefficient of determination (R² > 0.997) for each compound. mdpi.comnih.gov The precision and accuracy of the method were within ±5.0%. mdpi.comnih.gov The quantification was performed in the Multiple Reaction Monitoring (MRM) mode, which enhances the selectivity of the analysis. mdpi.comnih.gov

| Research Finding | Methodology | Application | Key Performance Metrics | Reference |

| A sensitive and selective method for the determination of six prostaglandins, including this compound. | UHPLC-ESI-QqQ-MS/MS | Quantification in pharmaceutical samples | Linearity: 0.1 to 10 µg/mL, R² > 0.997, Precision & Accuracy: ±5.0% | mdpi.comnih.govresearchgate.net |

GC-MS for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of small, volatile, and semi-volatile compounds. semanticscholar.orgarccjournals.com It is widely used in metabolomics to identify and quantify metabolites in biological samples. researchgate.netresearchgate.net

In a study investigating the urine metabolomics profile of Surti goats, where this compound was used for estrous synchronization, urine samples were analyzed using GC-MS. semanticscholar.orgarccjournals.com This untargeted approach allowed for the identification of a wide range of metabolites that varied during the different phases of the estrous cycle, demonstrating the utility of GC-MS in analyzing the metabolic landscape in a system where this compound has been administered. semanticscholar.orgarccjournals.com The technique often involves chemical derivatization to make the compounds volatile enough for gas chromatography. semanticscholar.org

| Research Finding | Methodology | Application | Key Aspect | Reference |

| Untargeted analysis of urine metabolites following this compound administration for estrous synchronization. | Gas Chromatography-Mass Spectrometry (GC-MS) | Metabolomics profiling | Identification of varying metabolites during the estrous cycle | semanticscholar.orgarccjournals.com |

Safety Pharmacology and Toxicological Considerations Excluding Dosage/administration

Genotoxicity and Mutagenicity Assessments